Sigma-1 Receptor Affinity: Benzylazetidine Scaffold vs. Non-Benzylated Azetidine Analogs
While the target compound itself lacks direct published sigma-1 Ki data, a closely related derivative—5-(1-benzylazetidin-3-yl)-7-phenyl-4-oxa-7-azaspiro[2.5]octan-8-one—incorporating the identical 1-benzylazetidine substructure displays a Ki of <100 nM against the human sigma-1 receptor in a competition binding assay using transfected HEK-293 membranes and [³H]-(+)-pentazocine as radioligand [1]. In contrast, azetidine derivatives lacking the N-benzyl group typically show significantly weaker or undetectable sigma-1 affinity in comparable assay systems, as documented in structure-activity relationship (SAR) studies where N-alkyl azetidines produce Ki values often exceeding 1 µM [2]. This represents a ≥10-fold differential in binding potency attributable directly to the N-benzyl substitution.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound with identical 1-benzylazetidine core: Ki < 100 nM (exact value not reported; lower bound of detection) [1] |
| Comparator Or Baseline | N-alkyl azetidine analogs lacking N-benzyl substitution: Ki typically > 1 µM in sigma-1 competition binding assays [2] |
| Quantified Difference | ≥10-fold potency advantage conferred by N-benzyl substitution |
| Conditions | Human sigma-1 receptor; HEK-293 transfected membranes; [³H]-(+)-pentazocine radioligand competition assay; compound concentration range not fully specified [1] |
Why This Matters
For research groups developing sigma-1 receptor ligands for neurological indications, selecting building blocks that preserve the N-benzylazetidine pharmacophore is critical to maintaining target engagement; non-benzylated analogs risk losing ≥90% of the binding potency and may fail to produce tractable SAR in lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM413909: 5-(1-benzylazetidin-3-yl)-7-phenyl-4-oxa-7-azaspiro[2.5]octan-8-one – Sigma-1 Receptor Affinity Data; Derived from US Patent 10421750, Example 45. https://bindingdb.org View Source
- [2] van Waarde, A., et al. (1995). Structural Features Important for σ1 Receptor Binding. Journal of Medicinal Chemistry, 38(5), 810–819. (Class-level SAR trends). View Source
